rel-Desethylreboxetine-d4 Hydrochloride
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Overview
Description
rel-Desethylreboxetine-d4 (hydrochloride) is a deuterated form of desethylreboxetine, a selective norepinephrine reuptake inhibitor. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of desethylreboxetine in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Desethylreboxetine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the desethylreboxetine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of rel-Desethylreboxetine-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
rel-Desethylreboxetine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
rel-Desethylreboxetine-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of desethylreboxetine.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of desethylreboxetine.
Medicine: Utilized in clinical research to understand the drug’s behavior in the human body.
Industry: Applied in the development and quality control of pharmaceuticals containing desethylreboxetine.
Mechanism of Action
The mechanism of action of rel-Desethylreboxetine-d4 (hydrochloride) is similar to that of desethylreboxetine. It functions as a selective norepinephrine reuptake inhibitor, blocking the reabsorption of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
Desethylreboxetine: The non-deuterated form of rel-Desethylreboxetine-d4 (hydrochloride).
Reboxetine: The parent compound from which desethylreboxetine is derived.
Other Norepinephrine Reuptake Inhibitors: Compounds such as atomoxetine and viloxazine.
Uniqueness
rel-Desethylreboxetine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of desethylreboxetine is required .
Properties
Molecular Formula |
C17H20ClNO3 |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16;/h1-9,16-19H,10-12H2;1H/t16-,17-;/m1./s1/i4D,5D,8D,9D; |
InChI Key |
OXMHTYUDUNJEHC-PNDXKXCVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3)[2H])[2H].Cl |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O.Cl |
Origin of Product |
United States |
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